Bromanilic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36928. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

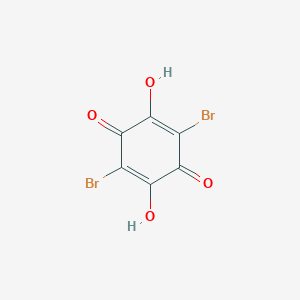

IUPAC Name |

2,5-dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZWPTALVQRAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)Br)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063437 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4370-59-6 | |

| Record name | 2,5-Dibromo-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-3,6-dihydroxyquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromanilic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Past: A Technical Guide to the History and Discovery of Bromanilic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the history and discovery of bromanilic acid (2,5-dibromo-3,6-dihydroxy-p-benzoquinone), a compound of interest to researchers, scientists, and drug development professionals. Delving into the annals of 19th-century chemistry, this document details the initial synthesis, key pioneers in its characterization, and the evolution of our understanding of this halogenated quinone.

From the Mid-19th Century: The Genesis of this compound

The story of this compound begins with the pioneering work of Scottish chemist John Stenhouse. In 1854, through his investigations into the action of bromine on various organic substances, Stenhouse was the first to synthesize and describe this intriguing compound. His findings were communicated to the scientific community through publications in the esteemed journals of the time, the Philosophical Transactions of the Royal Society of London and Annalen der Chemie und Pharmacie. Stenhouse's initial synthesis involved the reaction of bromine with phenol, a readily available starting material. This discovery laid the foundation for all subsequent research on this compound and its derivatives.

Later, in 1887, the chemists S. Levy and K. Jedlička, working at the Chemical Institute of the University of Geneva, revisited this compound. In their publication in the Berichte der deutschen chemischen Gesellschaft, they further investigated the reactivity of this compound, particularly its reaction with bromine, and explicitly credited Stenhouse with its initial discovery.

Physical and Chemical Properties: A Tale of Two Centuries

This compound presents as a crystalline solid, with early observations noting its distinct coloration. The compound's fundamental properties have been characterized over time, with increasing accuracy as analytical techniques have evolved.

| Property | Reported by Stenhouse (1854) | Modern Data |

| Molecular Formula | C₆H₂Br₂O₄ | C₆H₂Br₂O₄ |

| Molecular Weight | Not specified | 297.89 g/mol |

| Appearance | Crystalline substance | Reddish-orange solid |

| Melting Point | Not specified | >255 °C (decomposes) |

| Solubility | Not specified | Soluble in DMSO |

The Synthesis of this compound: Then and Now

The experimental protocols for the synthesis of this compound have undergone significant refinement since its discovery. While modern methods offer improved yields and purity, understanding the historical context of its preparation provides valuable insight into the evolution of organic synthesis.

Stenhouse's Original Synthesis (1854) - A Historical Protocol

Caption: Stenhouse's synthesis of this compound from phenol.

A Modern Synthetic Approach

A contemporary method for the synthesis of a related compound, 2,5-dibromo-p-benzoquinone, which can be a precursor to this compound, involves a two-step process starting from hydroquinone. This highlights the shift towards more controlled and higher-yielding synthetic strategies.

Step 1: Bromination of Hydroquinone

To a suspension of hydroquinone in glacial acetic acid, a solution of bromine in acetic acid is added with stirring. The reaction proceeds at a slightly elevated temperature, leading to the formation of 2,5-dibromohydroquinone as a colorless precipitate. The product is isolated by filtration and washed with a small amount of acetic acid.

Step 2: Oxidation to 2,5-Dibromo-p-benzoquinone

The 2,5-dibromohydroquinone is then dissolved in a mixture of acetonitrile and water. An oxidizing agent, such as ceric ammonium nitrate (CAN) or tert-butyl hydroperoxide (TBHP), is added to the solution. The reaction mixture is stirred for several hours, after which the solvent is removed under vacuum. The residue is then worked up through extraction and washing to yield 2,5-dibromo-p-benzoquinone as a yellow solid.

Caption: A modern two-step synthesis of 2,5-dibromo-p-benzoquinone.

Spectroscopic Characterization

The advent of modern spectroscopic techniques has allowed for a detailed structural elucidation of this compound, confirming the structure proposed by early chemists.

| Spectroscopic Data | Observation |

| Infrared (IR) Spectroscopy | Shows characteristic peaks for O-H stretching, C=O stretching of the quinone, and C-Br stretching. |

| Mass Spectrometry (MS) | The mass spectrum displays a characteristic isotopic pattern for two bromine atoms. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra are consistent with the symmetrical structure of 2,5-dibromo-3,6-dihydroxy-p-benzoquinone. |

Conclusion

The journey of this compound, from its initial discovery by John Stenhouse in the mid-19th century to its well-characterized state today, mirrors the advancement of organic chemistry itself. This technical guide has provided a historical and technical foundation for understanding this important halogenated quinone, offering valuable context for today's researchers and scientists. The foundational work of early pioneers like Stenhouse, Levy, and Jedlička continues to be the bedrock upon which modern chemical innovation is built.

An In-Depth Technical Guide to the Synthesis and Characterization of Bromanilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bromanilic acid (2,5-dibromo-3,6-dihydroxy-p-benzoquinone), a valuable compound in coordination chemistry and materials science. This document outlines a feasible synthetic route, details essential characterization techniques, and presents key data in a structured format to support research and development activities.

Introduction

This compound, with the chemical formula C₆H₂Br₂O₄, is a quinone derivative characterized by a planar aromatic system with two bromine atoms and two hydroxyl groups. Its structure allows it to act as an electron acceptor, making it useful in various chemical reactions, including cationic polymerization.[1][2] The compound typically appears as a light yellow to brown crystalline powder.[3]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the hydrolysis of 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil). This reaction is analogous to the synthesis of chloranilic acid from chloranil. The process involves the nucleophilic substitution of two bromine atoms with hydroxyl groups.

Experimental Protocol: Synthesis via Hydrolysis of Bromanil

Materials:

-

2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Procedure:

-

A solution of sodium hydroxide (e.g., 2 M) is prepared in distilled water.

-

Bromanil is suspended in water or a mixture of water and a suitable organic solvent like ethanol.

-

The sodium hydroxide solution is added dropwise to the bromanil suspension with constant stirring. The reaction mixture is heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solution is then acidified with hydrochloric acid (e.g., 2 M) until the pH is acidic, leading to the precipitation of this compound.

-

The precipitate is collected by vacuum filtration and washed with cold distilled water to remove any inorganic impurities.

-

The crude this compound is then recrystallized from a suitable solvent, such as aqueous ethanol, to yield the purified product.

-

The final product is dried in a desiccator over a suitable drying agent.

Expected Yield: While specific yields for this direct hydrolysis are not widely reported, similar reactions suggest that a moderate to good yield can be expected.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Br₂O₄ | [3] |

| Molecular Weight | 297.89 g/mol | [3] |

| Appearance | Light yellow to Brown powder to crystal | [3] |

| Melting Point | >255 °C (decomposes) | [1] |

| CAS Number | 4370-59-6 | [3] |

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, and C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the dried this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

Key IR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 (broad) | O-H stretching |

| ~1650 | C=O stretching |

| ~1600 | C=C stretching (aromatic) |

Note: The exact peak positions may vary slightly.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule. Due to the symmetrical nature of this compound, a simple NMR spectrum is expected.

Experimental Protocol: NMR Spectroscopy

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Expected NMR Spectral Data:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.5-8.5 | Singlet | Hydroxyl protons |

| ¹³C | ~170 | - | Carbonyl carbons (C=O) |

| ¹³C | ~140 | - | Carbons bonded to -OH |

| ¹³C | ~110 | - | Carbons bonded to -Br |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Grow suitable single crystals of this compound, for example, by slow evaporation of a saturated solution.

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software.

Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route via hydrolysis of bromanil offers a practical approach for its preparation in a laboratory setting. The detailed characterization protocols and expected data will aid researchers in confirming the successful synthesis and purity of this important chemical compound, facilitating its application in further scientific endeavors.

References

An In-depth Technical Guide to Bromanilic Acid (CAS 4370-59-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromanilic acid, with the CAS registry number 4370-59-6, is a halogenated p-benzoquinone derivative. Its chemical name is 2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone. This compound has garnered interest in various scientific fields due to its unique chemical structure and properties. It serves as a valuable building block in organic synthesis and has been investigated for its potential applications in materials science, particularly as a ferroelectric material, and for its antimicrobial properties. This guide provides a comprehensive overview of the core properties, experimental protocols, and potential mechanisms of action of this compound.

Chemical and Physical Properties

This compound is a light yellow to brown crystalline powder.[1][2] Its core structure consists of a benzoquinone ring substituted with two bromine atoms and two hydroxyl groups. This substitution pattern significantly influences its chemical reactivity and physical characteristics. A summary of its key properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4370-59-6 | [1][3][4][5][6][7][8][9] |

| Molecular Formula | C₆H₂Br₂O₄ | [1][3][5][7][8] |

| Molecular Weight | 297.89 g/mol | [1][3][8] |

| Appearance | Light yellow to brown powder/crystal | [1][2] |

| Melting Point | 270 °C (decomposes >255 °C) | [5][6][8] |

| Boiling Point | 328.5 ± 42.0 °C (Predicted) | [6] |

| Density | 2.53 g/cm³ (Predicted) | [6] |

| pKa | 1.34 ± 0.50 (Predicted) | [6] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [6][8] |

Table 2: Chemical Identifiers of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 2,5-dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | [10] |

| SMILES | OC1=C(Br)C(=O)C(O)=C(Br)C1=O | [10] |

| InChI Key | GMZWPTALVQRAFV-UHFFFAOYSA-N | [10] |

| Synonyms | 2,5-Dibromo-3,6-dihydroxy-p-benzoquinone, 2,5-Dibromo-3,6-dihydroxyquinone | [1][2][3][5][8][11] |

Spectral Data

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for this compound is available from the NIST WebBook. The spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.

-

O-H stretch: A broad band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C=O stretch: Strong absorption bands corresponding to the quinone carbonyl groups are expected in the region of 1630-1680 cm⁻¹.

-

C=C stretch: Bands for the carbon-carbon double bonds of the quinone ring are expected around 1600 cm⁻¹.

-

C-Br stretch: Absorption due to the carbon-bromine bonds would appear in the fingerprint region, typically below 800 cm⁻¹.

NMR Spectroscopy

-

¹H NMR: A single resonance is expected for the two equivalent hydroxyl protons. The chemical shift would be highly dependent on the solvent and concentration.

-

¹³C NMR: Due to the symmetry of the molecule, three distinct carbon signals are expected: one for the carbonyl carbons, one for the carbons bearing the hydroxyl groups, and one for the carbons bonded to bromine. The carbonyl carbons would appear significantly downfield (typically >170 ppm).

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzoquinone. Phenolic acids with a benzoic acid framework typically have their λmax in the 200 to 290 nm range.[11]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on general chemical principles and procedures for related compounds, the following methodologies can be proposed.

Synthesis of this compound

A potential synthetic route to this compound could involve the bromination of a suitable precursor like hydroquinone, followed by oxidation. A published procedure for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones starts from 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil), suggesting that this compound could potentially be synthesized via a substitution reaction on bromanil.

Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis and purification of this compound.

Methodology (Hypothetical):

-

Bromination of Hydroquinone: Hydroquinone could be reacted with an excess of bromine in a suitable solvent system. The reaction of hydroquinone with bromine in solvents like acetic acid or methanol can lead to the formation of bromanil.[7]

-

Hydrolysis of Bromanil: The resulting tetrabromo-p-benzoquinone (bromanil) could then be subjected to hydrolysis under acidic or basic conditions to replace two of the bromine atoms with hydroxyl groups, yielding this compound.

-

Purification by Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent. The choice of solvent is critical and should be one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.

Purity Determination by Iodometric Titration

The purity of quinones can often be determined by iodometric titration. This method relies on the oxidation of iodide ions by the quinone to form iodine, which is then titrated with a standard solution of sodium thiosulfate.

Protocol Outline:

-

A precisely weighed sample of this compound is dissolved in an appropriate solvent.

-

An excess of potassium iodide (KI) solution is added. This compound will oxidize the iodide to iodine.

-

The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.

-

The endpoint is reached when the blue color of the starch-iodine complex disappears.

-

The purity of the this compound can be calculated from the stoichiometry of the reaction.

Potential Applications and Mechanisms of Action

Ferroelectric Properties

This compound, in a co-crystal with phenazine, exhibits ferroelectric properties. This phenomenon is attributed to proton transfer within the hydrogen bonds between the phenazine and this compound molecules. This proton transfer leads to a charge separation and the generation of a spontaneous electric polarization.

Proton Transfer Mechanism:

Caption: Proton transfer mechanism in the phenazine-bromanilic acid ferroelectric co-crystal.

Workflow for Characterization of Ferroelectric Properties:

Caption: Experimental workflow for the characterization of ferroelectric materials.

Antimicrobial Activity

Quinones, including halogenated derivatives, are known to possess antimicrobial activity. While the specific mechanism for this compound has not been elucidated, the general mechanisms for quinones against bacteria involve multiple targets.

Proposed Antimicrobial Mechanisms of Quinones:

-

Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, leading to the production of superoxide radicals and other ROS, which can damage cellular components like DNA, proteins, and lipids.

-

Inhibition of Cellular Respiration: Quinones can interfere with the electron transport chain, disrupting cellular energy production.

-

Alkylation of Cellular Nucleophiles: The electrophilic nature of the quinone ring allows it to react with nucleophilic groups in proteins and enzymes (e.g., sulfhydryl groups of cysteine residues), leading to their inactivation.

-

DNA Intercalation: Some quinones can intercalate into the DNA double helix, interfering with replication and transcription.

-

Membrane Disruption: Quinones can interact with the cell membrane, altering its permeability and leading to leakage of cellular contents.

Caption: Generalized proposed antimicrobial mechanisms of action for quinone compounds.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

Conclusion

This compound is a versatile compound with potential applications in materials science and as a bioactive molecule. Its ferroelectric properties, stemming from proton transfer in co-crystals, make it an interesting subject for further research in the development of organic electronic materials. Furthermore, its anticipated antimicrobial activity, characteristic of halogenated quinones, warrants further investigation to elucidate its specific mechanism of action and potential as a therapeutic agent. This technical guide provides a foundational understanding of the core properties of this compound to aid researchers in their future studies and applications of this compound. Further experimental work is required to fully characterize its spectral properties and to develop detailed and optimized synthetic and analytical protocols.

References

- 1. Bromanil | C6Br4O2 | CID 68101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 7. US3143576A - Process for making tetrabromohydroquinone - Google Patents [patents.google.com]

- 8. Antimicrobial and antibiofilm activity of the benzoquinone oncocalyxone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 1,4-Benzoquinone antimicrobial agents against Staphylococcus aureus and Mycobacterium tuberculosis derived from scorpion venom - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 2,5-Dibromo-3,6-dihydroxy-p-quinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2,5-dibromo-3,6-dihydroxy-p-quinone, also known as bromanilic acid. This document collates available data on its synthesis, spectroscopic analysis, and crystallographic structure, presenting it in a clear and accessible format for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

2,5-Dibromo-3,6-dihydroxy-p-quinone is a symmetrically substituted benzoquinone. Its core structure and key identifiers are summarized below.

| Property | Value |

| Systematic Name | 2,5-Dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione |

| Common Name | This compound |

| CAS Number | 4370-59-6[1] |

| Molecular Formula | C₆H₂Br₂O₄[1] |

| Molecular Weight | 297.89 g/mol [2] |

| Appearance | Light yellow to brown powder or crystals[3] |

Synthesis and Preparation

Based on these precedents, a logical synthetic approach for 2,5-dibromo-3,6-dihydroxy-p-quinone would involve the bromination of tetrahydroxy-p-benzoquinone.

A proposed synthetic pathway for 2,5-dibromo-3,6-dihydroxy-p-quinone.

Experimental Protocol: Synthesis of the Related Compound 2,5-Dibromo-1,4-benzoquinone [5]

This protocol for a related compound is provided as a reference for potential synthetic strategies.

-

Step 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene: To a suspension of 1,4-dihydroxybenzene (0.2 mol, 22 g) in acetic acid (200 mL), a solution of bromine (0.4 mol, 64 g, 20.5 mL) in acetic acid (20 mL) is added with stirring. The temperature may slightly increase. A colorless precipitate forms within 10 minutes. The mixture is stirred for an additional hour. The solid product is collected by filtration and washed with a small amount of acetic acid.

-

Step 2: Synthesis of 2,5-Dibromo-1,4-benzoquinone: A solution of 2,5-dibromo-1,4-dihydroxybenzene (10.0 mmol, 2.67 g) in a mixture of acetonitrile (50 mL) and water (10 mL) is treated with a catalytic amount of ceric ammonium nitrate (CAN, 2 mol%). A solution of tert-butyl hydroperoxide (TBHP) in dichloromethane (3.6 mmol/mL, 7.0 mL, 2.5 equivalents) is added dropwise over 8 hours. After 12 hours, the solvent is removed under vacuum. The residue is dissolved in dichloromethane and washed successively with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution. The organic layer is dried over magnesium sulfate, and the solvent is evaporated to yield the product as a yellow solid.

Spectroscopic Data for Structure Elucidation

Spectroscopic analysis is crucial for confirming the structure of 2,5-dibromo-3,6-dihydroxy-p-quinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of substitution and symmetry in the 2,5-dibromo-3,6-dihydroxy-p-quinone molecule, the expected NMR spectra are relatively simple. The molecule possesses a C2h symmetry axis.

¹H NMR Spectroscopy: The molecule contains two equivalent hydroxyl protons. A single resonance is expected for these protons. The chemical shift will be dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: Due to the symmetry of the molecule, only three distinct carbon signals are expected:

-

One signal for the two equivalent carbons bearing the bromine atoms (C-Br).

-

One signal for the two equivalent carbons bearing the hydroxyl groups (C-OH).

-

One signal for the two equivalent carbonyl carbons (C=O).

Note: At the time of this writing, experimental ¹H and ¹³C NMR data for 2,5-dibromo-3,6-dihydroxy-p-quinone were not found in the surveyed literature.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. The key absorption peaks for 2,5-dibromo-3,6-dihydroxy-p-quinone are summarized below. The data is sourced from the NIST WebBook.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 (broad) | O-H stretching (hydrogen-bonded) |

| ~1650 (strong) | C=O stretching (quinone) |

| ~1200 | C-O stretching |

| Below 700 | C-Br stretching |

digraph "IR_Interpretation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", penwidth=2];"Molecule" [label="2,5-Dibromo-3,6-dihydroxy-p-quinone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OH_stretch" [label="O-H Stretch\n(~3200 cm⁻¹)", shape=ellipse, fillcolor="#FBBC05"]; "CO_stretch_quinone" [label="C=O Stretch (Quinone)\n(~1650 cm⁻¹)", shape=ellipse, fillcolor="#FBBC05"]; "CO_stretch_alcohol" [label="C-O Stretch\n(~1200 cm⁻¹)", shape=ellipse, fillcolor="#FBBC05"]; "CBr_stretch" [label="C-Br Stretch\n(<700 cm⁻¹)", shape=ellipse, fillcolor="#FBBC05"];

"Molecule" -> "OH_stretch"; "Molecule" -> "CO_stretch_quinone"; "Molecule" -> "CO_stretch_alcohol"; "Molecule" -> "CBr_stretch"; }

Key IR absorptions for 2,5-dibromo-3,6-dihydroxy-p-quinone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2,5-dibromo-3,6-dihydroxy-p-quinone, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected Fragmentation Pattern: The molecular ion peak [M]⁺ should be observed. Due to the two bromine atoms, there will be a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1. Common fragmentation pathways for quinones include the loss of CO and C₂O₂.

| m/z | Fragment |

| 296, 298, 300 | [C₆H₂Br₂O₄]⁺ (Molecular Ion) |

| 268, 270, 272 | [M - CO]⁺ |

| 240, 242, 244 | [M - 2CO]⁺ |

Note: The mass spectrum for this compound is available on the NIST WebBook.[1]

Crystallographic Data

The crystal structure of 2,5-dibromo-3,6-dihydroxy-p-quinone has been determined and is available in the Crystallography Open Database (COD) under the entry ID 2019230. Analysis of the crystal structure provides definitive confirmation of the molecular geometry, bond lengths, and bond angles, as well as insights into the intermolecular interactions in the solid state.

Biological Activity and Relevance in Drug Development

Quinones are a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties.[6] The reactivity of the quinone moiety allows for interactions with biological macromolecules, which is the basis for their pharmacological effects. The introduction of bromine atoms can enhance the lipophilicity and potentially modulate the biological activity of the molecule.[7] While specific studies on the biological activity of 2,5-dibromo-3,6-dihydroxy-p-quinone are limited in the available literature, its structural similarity to other biologically active quinones suggests it could be a molecule of interest for further investigation in drug discovery and development.

General biological context of the quinone pharmacophore.

Conclusion

References

- 1. p-Benzoquinone, 2,5-dibromo-3,6-dihydroxy- [webbook.nist.gov]

- 2. usbio.net [usbio.net]

- 3. Synthesis and Biological Activity of New Brassinosteroid Analogs of Type 24-Nor-5β-Cholane and 23-Benzoate Function in the Side Chain | MDPI [mdpi.com]

- 4. 1,4-Benzoquinone synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. academicjournals.org [academicjournals.org]

- 7. Biological Activity of Oleanolic Acid Derivatives HIMOXOL and Br-HIMOLID in Breast Cancer Cells Is Mediated by ER and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Bromanilic Acid: A Technical Guide

Introduction

Bromanilic acid (2,5-dibromo-3,6-dihydroxy-p-benzoquinone) is a quinone derivative with significant interest in materials science and coordination chemistry due to its electronic and structural properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the analysis of its interactions in various chemical systems. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, complete with experimental protocols and a visual workflow for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the highly symmetrical nature of the this compound molecule and potential solubility issues, obtaining high-resolution solution-state NMR data can be challenging. The data presented here is based on solid-state NMR analysis, which provides valuable insight into the carbon framework of the molecule in its crystalline form.

Data Presentation

Table 1: ¹³C Solid-State NMR (CP/MAS) Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Carbonyl) |

| ~140 | C-OH (Carbon attached to hydroxyl) |

| ~110 | C-Br (Carbon attached to bromine) |

Note: Data is derived from studies on co-crystals of this compound and may show slight variations depending on the crystal packing and intermolecular interactions.[1]

Experimental Protocol: ¹³C CP/MAS NMR Spectroscopy

A typical experimental setup for acquiring solid-state NMR spectra of this compound is as follows:

-

Sample Preparation: A sufficient quantity of crystalline this compound is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).

-

Instrumentation: The spectrum is recorded on a solid-state NMR spectrometer operating at a suitable magnetic field strength (e.g., 9.4 T, corresponding to a ¹³C frequency of 100 MHz).

-

Experimental Parameters:

-

Technique: Cross-polarization magic-angle spinning (CP/MAS).

-

Magic-Angle Spinning (MAS) Rate: 10-15 kHz to average out anisotropic interactions.

-

Contact Time: 1-5 ms, optimized to maximize signal intensity.

-

Recycle Delay: 5-10 s, allowing for complete relaxation of the nuclei.

-

Referencing: Chemical shifts are referenced externally to a standard such as adamantane or glycine.

-

-

Data Processing: The acquired free induction decay (FID) is processed with an exponential line broadening function and Fourier transformed to obtain the frequency-domain spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to its hydroxyl and carbonyl groups.

Data Presentation

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| ~3400 (broad) | O-H stretch | Broad absorption due to hydrogen bonding of the hydroxyl groups. |

| ~1650 | C=O stretch | Strong absorption characteristic of the quinone carbonyl groups. |

| ~1250 | C-O stretch | Bending vibration of the hydroxyl groups. |

| ~1100 | C-Br stretch | Stretching vibration of the carbon-bromine bond. |

Source: Adapted from the NIST Chemistry WebBook, condensed phase spectrum.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and firm contact is ensured using a pressure clamp.

-

The sample spectrum is then recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions related to the π → π* and n → π* transitions of the quinone chromophore.

Data Presentation

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Wavelength Range (nm) | Electronic Transition |

| 220 - 350 | π → π* and n → π* |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask.

-

Serial dilutions are performed to obtain solutions of appropriate concentrations for measurement (typically in the micromolar range).

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

The spectrophotometer is calibrated using a blank cuvette containing only the solvent.

-

The sample cuvette, rinsed and filled with the this compound solution, is placed in the sample holder.

-

The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: The wavelength(s) of maximum absorbance (λ_max) are identified from the resulting spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Bromanilic Acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of active pharmaceutical ingredients and key intermediates is paramount. This guide provides an in-depth technical overview of the crystal structure analysis of bromanilic acid (2,5-dibromo-3,6-dihydroxy-p-benzoquinone), a compound of significant interest in the fields of coordination chemistry and materials science.

This document summarizes the crystallographic data for pure this compound and one of its morpholinium salts, presenting a comparative analysis of their molecular geometries and intermolecular interactions. Detailed experimental protocols for single-crystal X-ray diffraction are provided, alongside visualizations of the experimental workflow and the intricate hydrogen bonding networks that define the supramolecular architecture of these crystalline solids.

Crystallographic Data at a Glance

The precise arrangement of atoms within a crystal lattice is defined by a set of quantitative parameters. The following tables summarize the key crystallographic data for pure this compound and morpholinium hydrogen bromanilate, facilitating a clear comparison of their structures.

| Parameter | This compound |

| Formula | C₆H₂Br₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.907 |

| b (Å) | 7.274 |

| c (Å) | 13.125 |

| α (°) | 90 |

| β (°) | 91.95 |

| γ (°) | 90 |

| Volume (ų) | 1230.5 |

| Temperature (K) | 130 |

| Parameter | Morpholinium Hydrogen Bromanilate (at 130 K) [1] |

| Formula | C₄H₁₀NO⁺ · C₆HBr₂O₄⁻ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5555 (4) |

| b (Å) | 8.8973 (5) |

| c (Å) | 10.3929 (6) |

| α (°) | 107.513 (2) |

| β (°) | 97.435 (2) |

| γ (°) | 100.199 (2) |

| Volume (ų) | 636.25 (6) |

| Temperature (K) | 130 |

The Experimental Foundation: Protocols for Structure Determination

The determination of a crystal structure is a meticulous process involving crystal growth, X-ray diffraction data collection, and structure solution and refinement. The methodologies employed for the analysis of this compound and its derivatives are detailed below.

Crystal Growth

-

Pure this compound: Crystals of pure this compound are typically obtained by slow evaporation from a suitable solvent.

-

Morpholinium Hydrogen Bromanilate: Single crystals suitable for X-ray diffraction were prepared by the slow evaporation of an acetonitrile solution containing this compound and morpholine at room temperature.[1]

Single-Crystal X-ray Diffraction

The primary technique used to elucidate the three-dimensional atomic arrangement in a crystal is single-crystal X-ray diffraction.

For the analysis of morpholinium hydrogen bromanilate, the following protocol was utilized[1]:

-

Crystal Mounting: A selected single crystal was mounted on a diffractometer.

-

Data Collection: X-ray diffraction data were collected at three different temperatures: 130 K, 145 K, and 180 K.[1] This allows for the study of temperature-dependent structural changes.

-

Radiation Source: A specific X-ray source (e.g., Mo Kα radiation) with a defined wavelength is used to irradiate the crystal.

-

Data Processing: The collected diffraction data were processed to yield a set of reflection intensities.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and subsequently refined. The positions of hydrogen atoms, particularly those involved in hydrogen bonding, were located in a difference Fourier map and refined.[1]

A similar, standardized workflow is applied for the crystal structure determination of pure this compound and its co-crystals.

Visualizing the Process and Interactions

Diagrams generated using the DOT language provide a clear visual representation of complex workflows and molecular interactions, adhering to stringent color and contrast specifications for optimal clarity.

The Significance of Hydrogen Bonding

In the crystal structure of this compound and its derivatives, hydrogen bonding plays a crucial role in dictating the packing of molecules and the overall stability of the crystal lattice. In the case of morpholinium hydrogen bromanilate, a notable feature is the formation of a short O—H⋯O hydrogen bond between the bromanilate anions, leading to the formation of chains.[1] The morpholinium cations are then linked to these chains via N—H⋯O hydrogen bonds.[1]

Conclusion

The crystal structure analysis of this compound and its derivatives reveals a rich interplay of covalent and non-covalent interactions that govern their solid-state properties. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers engaged in the design and development of new materials and pharmaceutical compounds. The visualization of experimental workflows and intermolecular interactions further aids in the conceptual understanding of these complex three-dimensional structures. A thorough grasp of these structural details is indispensable for predicting and controlling the physical and chemical behavior of this compound-containing systems.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Properties of Bromanilic Acid

Introduction

This compound (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) is a quinone derivative that has garnered significant interest in materials science and crystal engineering. Its molecular structure, characterized by two bromine atoms and two hydroxyl groups on a benzoquinone framework, makes it a versatile building block. It can act as a potent electron acceptor, a proton donor, and a ligand for forming metal complexes. These characteristics give rise to a rich variety of solid-state structures with interesting electronic, optical, and magnetic properties. This compound is a key component in the development of functional materials such as organic ferroelectrics, charge-transfer salts, and coordination polymers. Its ability to form strong hydrogen bonds and participate in π-stacking interactions is crucial in dictating the supramolecular architecture and, consequently, the bulk properties of these materials.

Electronic Properties: Quantitative Data

The intrinsic electronic properties of isolated this compound are primarily explored through computational methods, as its strong intermolecular interactions in the solid state dominate experimental observations. The properties of its complexes and salts, which are widely studied, are highly dependent on the crystal structure and the nature of the interacting species.

| Property | Value | Material / Method | Reference |

| HOMO-LUMO Gap | ~1.6 eV (computationally predicted for a derivative) | Density Functional Theory (DFT) on a related thiazole derivative synthesized from this compound. | [1] |

| Electron Affinity | High (Qualitative) | Acts as an electron acceptor in charge-transfer complexes and cationic polymerization. | [2] |

| Conductivity | Varies (Semiconducting) | The conductivity of anilato-based materials is highly tunable. For example, related iron-tetraoxolene chains show conductivities from ~10⁻⁹ to 10⁻⁶ S/cm. | |

| Ferroelectric Transition | 253 K (in cocrystal) | In a cocrystal with 5,5′-Dimethyl-2,2′-bipyridine (55DMBP–H2ba). |

Note: Quantitative electronic data for pure, isolated this compound is not extensively reported in the literature. The values presented often pertain to its derivatives or cocrystals, where intermolecular interactions significantly modify the electronic structure.

Experimental and Computational Protocols

The characterization of this compound and its derivatives involves a combination of synthesis, structural analysis, property measurement, and computational modeling.

1. Synthesis and Crystal Growth

High-quality single crystals are essential for accurate structural and electronic property measurements.

-

Objective : To synthesize pure this compound and grow single crystals of its cocrystals or salts.

-

Protocol :

-

Purification : Commercial this compound is purified by fractional sublimation in a vacuum to remove impurities.

-

Cocrystal Growth (Diffusion Method) :

-

Prepare separate saturated solutions of purified this compound and a coformer (e.g., 5,5′-dimethyl-2,2′-bipyridine) in a suitable, dehydrated solvent like acetone.

-

Carefully layer the two solutions in a test tube, or use a setup with a bridging solvent layer to allow for slow diffusion.

-

Seal the container and leave it undisturbed in a temperature-controlled environment for an extended period (weeks to months) to allow for the slow growth of single crystals at the interface.

-

-

2. Structural Characterization: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise atomic arrangement, including bond lengths and intermolecular interactions, which are critical for understanding electronic properties.

-

Objective : To determine the crystal structure of the synthesized material.

-

Protocol :

-

Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection : The crystal is placed in an X-ray diffractometer. Data is collected at a specific temperature (e.g., 200 K and 295 K) by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.

-

Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.

-

3. Electronic Property Measurement: Electrical Conductivity

Conductivity measurements reveal how efficiently charge carriers move through the material. For molecular solids, this is often measured on pressed pellets or, ideally, single crystals.

-

Objective : To measure the electrical conductivity of the material.

-

Protocol (Two-Probe Pressed Pellet Method) :

-

Sample Preparation : The crystalline sample is ground into a fine powder and pressed into a dense pellet of known dimensions using a hydraulic press.

-

Contact Deposition : Conductive contacts (e.g., silver paste or sputtered gold) are applied to two opposite faces of the pellet.

-

Measurement : The pellet is mounted in a probe station. A DC voltage is applied across the contacts, and the resulting current is measured (or vice-versa).

-

Calculation : The resistance (R) is determined from the slope of the I-V curve. The conductivity (σ) is then calculated using the formula σ = L / (R × A), where L is the thickness of the pellet and A is the area of the electrode contact.

-

4. Computational Analysis: Density Functional Theory (DFT)

DFT is a powerful computational tool used to predict and understand the electronic structure of molecules and materials from first principles.

-

Objective : To calculate the HOMO/LUMO energies, band gap, and density of states.

-

Protocol :

-

Structure Input : The crystal structure obtained from SC-XRD is used as the starting geometry. For an isolated molecule, the geometry is optimized first.

-

Functional and Basis Set Selection : A suitable exchange-correlation functional (e.g., B3LYP or a hybrid functional like HSE06 for better band gap prediction) and a basis set (e.g., 6-311G(d,p)) are chosen.[3]

-

Calculation : A self-consistent field (SCF) calculation is performed to solve the Kohn-Sham equations, yielding the ground-state energy and electron density.

-

Property Extraction : From the results, the energies of the molecular orbitals (HOMO, LUMO), the total density of states (DOS), and the band structure can be calculated and analyzed to understand the electronic characteristics.[4]

-

Visualizations: Workflows and Relationships

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of functional materials based on this compound.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. usbio.net [usbio.net]

- 3. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00491K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Thermochemical Landscape of Bromanilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Thermochemistry of Bromanilic Acid

Thermochemical data provides fundamental insights into the energy content and stability of a chemical compound. For a molecule like this compound, these properties are influenced by its rigid quinonoid core, the presence of electron-withdrawing bromine atoms, and the hydrogen-bonding capabilities of the hydroxyl groups. The interplay of these structural features dictates the molecule's lattice energy in the solid state and its energetic profile in the gas phase.

This guide outlines the primary experimental techniques and computational methods for elucidating the thermochemical profile of this compound.

Experimental Determination of Thermochemical Properties

A precise determination of the thermochemical properties of this compound would rely on a combination of calorimetric techniques.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) in the solid state is a cornerstone of thermochemical data. For organic compounds, this is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation: A pellet of high-purity crystalline this compound (approximately 1 gram) is accurately weighed.

-

Bomb Setup: The pellet is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb." A known amount of water is added to the bomb to ensure saturation of the final atmosphere, and the bomb is then pressurized with approximately 30 atm of pure oxygen.

-

Calorimeter Assembly: The sealed bomb is submerged in a precisely measured quantity of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the surrounding water is recorded at regular intervals until a constant temperature is reached after the combustion reaction is complete.

-

Analysis of Products: The contents of the bomb are analyzed to determine the completeness of combustion and to quantify side products, such as nitric acid formed from residual nitrogen in the air.

-

Calculation: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of ignition and the formation of any side products. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's law.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow associated with thermal transitions as a function of temperature. For this compound, DSC can be used to determine the enthalpy of fusion (ΔfusH°) and to study its thermal stability.

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as the temperature is increased.

-

Data Analysis: An endothermic peak on the DSC thermogram indicates melting. The area under this peak is integrated to determine the enthalpy of fusion. The onset temperature of the peak is taken as the melting point. Exothermic peaks would indicate decomposition.

Thermogravimetric Analysis (TGA) for Sublimation and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the temperature range of thermal stability and for studying sublimation and decomposition processes.

Experimental Protocol: Thermogravimetric Analysis

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan.

-

Instrument Setup: The sample pan is placed in the TGA furnace. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The mass of the sample is continuously monitored as the temperature is increased.

-

Data Analysis: A mass loss step in the TGA thermogram indicates either sublimation or decomposition. By analyzing the temperature range and the rate of mass loss, and often in conjunction with evolved gas analysis (e.g., TGA-MS), the nature of the process can be determined. The enthalpy of sublimation can be estimated from TGA data using the Langmuir equation, which relates the rate of mass loss to vapor pressure.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful alternative for estimating the thermochemical properties of molecules like this compound. Ab initio and Density Functional Theory (DFT) methods can be used to calculate the gas-phase enthalpy of formation.

Computational Protocol: Ab Initio Calculation of Enthalpy of Formation

-

Molecular Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).

-

Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated to confirm that it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

High-Level Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory (e.g., G3 or G4 composite methods).

-

Calculation of Enthalpy of Atomization: The enthalpy of atomization is calculated by subtracting the total electronic energy of the molecule from the sum of the electronic energies of its constituent atoms.

-

Calculation of Gas-Phase Enthalpy of Formation: The gas-phase enthalpy of formation at 0 K is calculated from the enthalpy of atomization and the known experimental enthalpies of formation of the gaseous atoms. This value is then corrected to 298.15 K using the calculated thermal corrections.

Expected Thermochemical Data for this compound

While specific experimental values are not available, we can infer the expected thermochemical behavior of this compound by comparison with related compounds.

Table 1: Comparison of Physical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₆H₂Br₂O₄ | 297.89 | >255 (decomposes)[1] |

| Chloranilic Acid | C₆H₂Cl₂O₄ | 208.99 | ~283 |

| 2,5-Dihydroxy-1,4-benzoquinone | C₆H₄O₄ | 140.09 | 216 |

The high melting point of this compound, which is accompanied by decomposition, suggests strong intermolecular forces in the crystal lattice, likely dominated by hydrogen bonding between the hydroxyl and quinone oxygen atoms, as well as halogen bonding. This would imply a relatively high enthalpy of sublimation.

Visualizing Thermochemical Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for determining thermochemical properties and the relationships between them.

Caption: Workflow for determining thermochemical properties of this compound.

References

Methodological & Application

Application Notes and Protocols: Initiating Systems for Cationic Polymerization

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches did not yield specific examples or protocols for the use of bromanilic acid as a primary initiator in cationic polymerization. The following application notes provide a comprehensive overview of common initiating systems for cationic polymerization, with a theoretical consideration of how an acidic molecule like this compound might function in this context. The protocols provided are for well-established initiator systems and can serve as a foundational methodology for exploring novel initiators.

Introduction to Cationic Polymerization Initiation

Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive. This reactive monomer then proceeds to react with other monomers to form a polymer. This process is particularly effective for monomers with electron-donating substituents, such as alkenes and heterocycles, which can stabilize the resulting carbocation.[1] The initiation step is critical as it generates the initial carbenium ion from which the polymer chain grows. The choice of initiator and reaction conditions significantly impacts the polymerization rate, polymer molecular weight, and molecular weight distribution.[2]

Key characteristics of an effective initiator system for cationic polymerization include:

-

Efficient Generation of Cations: The initiator must readily produce a cationic species that can attack the monomer.

-

Non-nucleophilic Counterion: The counterion formed during initiation should be non-nucleophilic to prevent premature termination of the growing polymer chain.[1][2][3]

-

Controlled Initiation Rate: The rate of initiation should ideally be rapid and quantitative to ensure that all polymer chains begin to grow at approximately the same time, leading to a narrow molecular weight distribution.

Common Initiating Systems for Cationic Polymerization

Protic (Brønsted) Acids

Strong protic acids can initiate cationic polymerization by donating a proton to the monomer. Examples of such acids include perchloric acid, sulfuric acid, and triflic acid.[2][4] The general mechanism involves the protonation of the monomer to form a carbocation.

A significant challenge with protic acid initiators is that their conjugate bases can be nucleophilic, leading to chain termination through recombination with the growing cationic chain end.[2]

Lewis Acids with Co-initiators

Lewis acids are the most common class of initiators for cationic polymerization.[1] They typically require a co-initiator, such as water, alcohol, or an alkyl halide, to generate the initiating cationic species.[1][4][5] Commonly used Lewis acids include BF₃, AlCl₃, TiCl₄, and SnCl₄.[1]

The Lewis acid activates the co-initiator to produce a proton or a carbocation, which then initiates polymerization. For instance, in the presence of water, a Lewis acid like BF₃ can form a complex that releases a proton.[2][5]

Theoretical Consideration of this compound as an Initiator

This compound (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) is a strong organic acid. In principle, it could function as a protic acid initiator in cationic polymerization. The acidic protons of the hydroxyl groups could potentially protonate a suitable monomer.

However, several factors might complicate its use:

-

Nucleophilicity of the Counterion: The resulting bromanilate anion might be sufficiently nucleophilic to cause rapid termination.

-

Solubility and Stability: The solubility of this compound and its stability under polymerization conditions would need to be considered.

-

Redox Activity: The quinone structure might participate in side reactions, potentially inhibiting polymerization.

Without experimental data, the efficacy of this compound as an initiator remains speculative. Researchers interested in exploring its potential would need to conduct feasibility studies, starting with small-scale reactions and thorough characterization of the resulting products.

Quantitative Data for Common Cationic Polymerization Systems

The following tables provide representative data for the cationic polymerization of common monomers using established initiator systems. This data is intended to serve as a benchmark for comparison when developing new polymerization protocols.

Table 1: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

| Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| AgClO₄/Ph₂CHBr/Me₂S | 100:1:1 | -23 | 1 | 95 | 29,800 | 1.16 | [3] |

| PCCP-H/Thiophosphoramide | 100:1:1 | 25 | 1 | >99 | 24,500 | 1.14 | [6] |

| SnBr₄/Alkoxyamine | 100:1 | 0 | 2 | 90 | 15,000 | 1.20 | [7] |

Table 2: Cationic Polymerization of Styrene

| Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| AlCl₃/H₂O | 200:1 | 0 | 0.5 | 85 | 25,000 | 1.8 | General Knowledge |

| TiCl₄/t-BuCl | 150:1 | -80 | 1 | 98 | 35,000 | 1.3 | General Knowledge |

| H₂SO₄ | 100:1 | 25 | 2 | 70 | 18,000 | 2.1 | General Knowledge |

Experimental Protocols

The following are general protocols for cationic polymerization. Caution: These reactions are highly sensitive to impurities, especially water. All glassware should be rigorously dried, and reagents should be purified and dried before use. Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon).

General Protocol for Cationic Polymerization of a Vinyl Ether using a Lewis Acid Initiator System

-

Monomer and Solvent Purification:

-

Dry the solvent (e.g., dichloromethane, toluene) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.

-

Purify the vinyl ether monomer by washing with an aqueous base solution, followed by water, drying over a solid desiccant, and distillation under reduced pressure. Store the purified monomer under an inert atmosphere at a low temperature.

-

-

Initiator and Co-initiator Preparation:

-

Prepare stock solutions of the Lewis acid (e.g., SnCl₄) and the co-initiator (e.g., a specific alcohol or alkyl halide) in the purified solvent under an inert atmosphere.

-

-

Polymerization:

-

To a flame-dried, nitrogen-purged reactor equipped with a magnetic stirrer, add the purified solvent and the monomer via syringe.

-

Cool the reactor to the desired temperature (e.g., -78 °C in a dry ice/acetone bath).

-

Add the co-initiator solution, followed by the Lewis acid solution, to start the polymerization.

-

Allow the reaction to proceed for the desired time.

-

-

Termination and Polymer Isolation:

-

Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.

-

Allow the mixture to warm to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

-

-

Characterization:

-

Determine the polymer's molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).

-

Characterize the polymer structure using nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy.

-

Visualizations

Signaling Pathway for Cationic Polymerization Initiation

Caption: Cationic polymerization initiation and propagation pathway.

Experimental Workflow for Cationic Polymerization

Caption: General experimental workflow for cationic polymerization.

Logical Relationship of Initiator Components

Caption: Components of common cationic polymerization initiator systems.

References

- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A well-defined block copolymer synthesis via living cationic polymerization and nitroxide-mediated polymerization using carboxylic acid-based alkoxyamines as a dual initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Exploring the Potential Mechanism of Bromanilic Acid in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Bromanilic acid (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) is a halogenated quinone that possesses a unique combination of functional groups, including hydroxyl, bromo, and carbonyl moieties. These groups impart specific electronic and coordination properties that suggest its potential utility in polymerization reactions. While its direct application is not well-documented, the chemistry of related compounds, such as chloranilic acid and other substituted quinones, provides a foundation for exploring its possible mechanisms as a monomer, catalyst, or initiator.

This document outlines potential applications and hypothetical experimental protocols for investigating the role of this compound in polymerization.

Potential Mechanisms of Action

Based on its chemical structure, this compound could potentially participate in polymerization reactions through several mechanisms:

-

As a Monomer in Condensation Polymerization: The two hydroxyl groups of this compound can react with other difunctional monomers, such as diacyl chlorides or diisocyanates, to form polyesters or polyurethanes, respectively. The electron-withdrawing nature of the bromine and carbonyl groups could influence the reactivity of the hydroxyl groups and the properties of the resulting polymer.

-

In the Synthesis of Coordination Polymers: Similar to chloranilic acid, the dianion of this compound can act as a ligand to coordinate with metal ions, forming coordination polymers.[1] These materials can exhibit interesting electronic, magnetic, and porous properties.

-

As a Modifier in Conductive Polymer Synthesis: While not a direct monomer for traditional conductive polymers like polyaniline or polypyrrole, this compound could be explored as an additive or dopant. Its acidic nature and potential redox activity might influence the polymerization of monomers like aniline, potentially affecting the conductivity and morphology of the resulting polymer. The synthesis of conductive polymers often occurs in an acidic medium, a condition that this compound can provide.[2]

Hypothetical Experimental Protocols

The following are proposed experimental protocols to investigate the potential of this compound in polymerization.

Synthesis of a Polyester via Condensation Polymerization with this compound

Objective: To synthesize a polyester using this compound as a diol monomer and to characterize its properties.

Materials:

-

This compound

-

Adipoyl chloride (or other diacyl chloride)

-

Triethylamine (as an acid scavenger)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

-

Methanol (for polymer precipitation)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve a specific molar amount of this compound in anhydrous DMF.

-

Add a twofold molar excess of triethylamine to the solution.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an equimolar amount of adipoyl chloride dissolved in anhydrous DMF to the stirred solution via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by techniques such as infrared (IR) spectroscopy (disappearance of the hydroxyl peak of this compound and the acyl chloride peak).

-

After the reaction is complete, cool the solution to room temperature and precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.

-

Filter the precipitated polymer, wash it thoroughly with methanol to remove unreacted monomers and salts, and dry it under vacuum at 50°C.

-

Characterize the resulting polymer using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC) for molecular weight determination, and thermal analysis (TGA/DSC).

Logical Workflow for Polyester Synthesis

Caption: Workflow for the proposed synthesis of a polyester using this compound.

Synthesis of a Coordination Polymer with this compound

Objective: To synthesize a coordination polymer using the bromanilate dianion and a metal salt.

Materials:

-

This compound

-

A metal salt (e.g., Zinc acetate, Copper(II) acetate)

-

A suitable solvent system (e.g., DMF/ethanol mixture)

-

A base (e.g., Sodium hydroxide or triethylamine) to deprotonate the this compound

-

Standard laboratory glassware for hydrothermal or solvothermal synthesis (if required)

Procedure:

-

Dissolve this compound in a mixture of DMF and ethanol.

-

In a separate container, dissolve the metal salt in the same solvent system.

-